2-Fluoro-1-(4-methoxyphenyl)bicyclo[2.1.1]hexane-2-carboxylic acid is a bicyclic compound characterized by a unique structure that integrates a para-methoxyphenyl group and a carboxylic acid functional group. Its molecular formula is , with a molecular weight of approximately 250.26 g/mol. This compound is notable for its potential applications in medicinal chemistry and materials science, particularly due to its unique bicyclic framework that may influence its biological activity and chemical reactivity.
The compound is classified within the bicyclo[2.1.1]hexane derivatives, which are known for their distinctive bicyclic structures formed by the fusion of cyclopropane rings. The introduction of fluorine and methoxy groups further enhances the chemical diversity and potential reactivity of this compound. The compound's CAS number is 2839139-63-6, indicating its registration in chemical databases for research purposes .
The synthesis of 2-fluoro-1-(4-methoxyphenyl)bicyclo[2.1.1]hexane-2-carboxylic acid can be achieved through various methodologies, including:
Industrial production may involve advanced techniques such as continuous flow reactors to optimize reaction conditions and enhance yield and purity. The use of photochemical reactors is also common to achieve high efficiency in large-scale synthesis.
The molecular structure of 2-fluoro-1-(4-methoxyphenyl)bicyclo[2.1.1]hexane-2-carboxylic acid features:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 250.26 g/mol |
IUPAC Name | 2-Fluoro-1-(4-methoxyphenyl)bicyclo[2.1.1]hexane-2-carboxylic acid |
InChI Key | GSVUCZMYSBJLDO-UHFFFAOYSA-N |
Canonical SMILES | COC1=CC=C(C=C1)C23CC(C2)CC3C(=O)O |
The compound is capable of undergoing various chemical reactions, including:
The specific products formed from these reactions depend on the conditions applied, such as temperature, pressure, and the nature of the reagents involved.
Further characterization through techniques such as Nuclear Magnetic Resonance spectroscopy (NMR) and Mass Spectrometry (MS) can provide insights into purity and structural confirmation.
2-Fluoro-1-(4-methoxyphenyl)bicyclo[2.1.1]hexane-2-carboxylic acid has several significant applications:
CAS No.: 2873-38-3
CAS No.:
CAS No.: 637004-63-8
CAS No.:
CAS No.: 261380-41-0
CAS No.: 88048-09-3